molecular formula C24H16N2O6S2 B11690336 4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate

4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate

Cat. No.: B11690336
M. Wt: 492.5 g/mol
InChI Key: SULDCUTZYMARPV-KGENOOAVSA-N
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Description

4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-NITROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a methoxyphenyl group, and a nitrobenzoate ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the thiazolidine intermediate with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the intermediate with 4-nitrobenzoic acid, typically using a dehydrating agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid (HCl).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme mechanisms and interactions.

    Medicine: Potential use as a drug candidate for targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(5E)-3-(4-HYDROXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-NITROBENZOATE
  • 4-{[(5E)-3-(4-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-NITROBENZOATE

Uniqueness

The presence of the methoxy group in 4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-NITROBENZOATE imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in biological systems compared to its analogs.

Properties

Molecular Formula

C24H16N2O6S2

Molecular Weight

492.5 g/mol

IUPAC Name

[4-[(E)-[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H16N2O6S2/c1-31-19-12-8-17(9-13-19)25-22(27)21(34-24(25)33)14-15-2-10-20(11-3-15)32-23(28)16-4-6-18(7-5-16)26(29)30/h2-14H,1H3/b21-14+

InChI Key

SULDCUTZYMARPV-KGENOOAVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S

Origin of Product

United States

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